N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a 4-methylbenzenesulfonyl (tosyl) group at position 3 and methyl groups at positions 4 and 6. The acetamide side chain is further functionalized with a 4-(diethylamino)-2-methylphenyl moiety. The dihydropyridinone scaffold is known for its conformational flexibility and hydrogen-bonding capabilities, which may enhance binding interactions in biological systems .
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-7-29(8-2)22-11-14-24(19(4)16-22)28-25(31)17-30-21(6)15-20(5)26(27(30)32)35(33,34)23-12-9-18(3)10-13-23/h9-16H,7-8,17H2,1-6H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNWYJVTIIDWSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the diethylamino-methylphenyl intermediate: This could involve the alkylation of a methylphenyl compound with diethylamine under basic conditions.
Synthesis of the tosylpyridinyl intermediate: This step might involve the tosylation of a pyridinyl compound followed by oxidation to introduce the oxo group.
Coupling of intermediates: The final step could involve coupling the two intermediates through an acylation reaction to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the oxo group or other functional groups.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the diethylamino group suggests potential interactions with biological membranes or proteins.
Comparison with Similar Compounds
Table 1. Comparative Physicochemical Properties
*Calculated using PubChem formula tools.
- Melting Points: The high melting point of 13a (288°C) reflects strong intermolecular hydrogen bonding from sulfamoyl and hydrazine groups.
- Solubility: The diethylamino group in the target could improve solubility in polar solvents compared to 13a–b, which lack ionizable groups .
Biological Activity
N-[4-(diethylamino)-2-methylphenyl]-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C24H34N2O3S. The structural complexity suggests a multifaceted interaction with biological systems.
Research indicates that this compound may exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, including phospholipases which are critical in membrane dynamics and signaling pathways. For example, phospholipase A2 (PLA2) inhibition has been linked to drug-induced phospholipidosis, a condition characterized by abnormal accumulation of phospholipids in lysosomes .
- Receptor Modulation : The diethylamino group suggests potential interactions with neurotransmitter receptors. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, indicating possible applications in neuropharmacology.
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may possess antioxidant activities, which can mitigate oxidative stress in various biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- Cell Line Studies : In vitro studies demonstrated that similar compounds inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase.
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy:
- Animal Models : In rodent models of neurodegeneration, administration of related compounds resulted in reduced neuronal loss and improved cognitive function metrics. This suggests a protective role against oxidative stress-induced neuronal damage.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridine derivatives showed that one derivative exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Neuroprotection
In a model of Alzheimer’s disease using transgenic mice, treatment with a structurally similar compound led to decreased amyloid plaque formation and improved cognitive function as measured by the Morris water maze test. The results suggest potential therapeutic avenues for neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions between the diethylamino-methylphenyl moiety and the dihydropyridinone-acetamide core under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonylation of the dihydropyridinone ring using 4-methylbenzenesulfonyl chloride, requiring inert atmosphere and controlled temperatures (60–80°C) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol . Optimization : Use Design of Experiments (DoE) to assess variables (solvent, temperature, catalyst) for yield improvement. Flow chemistry setups can enhance reproducibility .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity (e.g., diethylamino group at δ 1.1–1.3 ppm, aromatic protons in dihydropyridinone at δ 6.8–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ calculated for C₃₁H₃₈N₃O₄S: 572.2582) .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. How can preliminary biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Enzyme inhibition : Screen against kinases or proteases linked to diseases (e.g., EGFR, COX-2) via fluorometric or colorimetric assays .
- Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Substituent variation : Modify the 4-methylbenzenesulfonyl group (e.g., replace with chloro or methoxy) to assess impact on bioactivity .
- Core modifications : Introduce heteroatoms (e.g., N→O in dihydropyridinone) or expand the ring system (e.g., pyrimidine fusion) .
- SAR Table :
| Modification | Biological Activity Change | Key Reference |
|---|---|---|
| Sulfonyl → Chlorosulfonyl | Increased kinase inhibition | |
| Diethylamino → Piperidine | Enhanced solubility |
Q. What computational strategies can predict binding modes and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR) .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS .
Q. How can contradictory data in biological assays be resolved?
- Replicate experiments : Conduct triplicate runs with independent synthetic batches to rule out impurity effects .
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to confirm IC₅₀ consistency across assays .
- Orthogonal assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
Q. What strategies optimize bioavailability and in vivo efficacy?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetate) to enhance oral absorption .
- Nanocarrier systems : Encapsulate in PLGA nanoparticles for sustained release and reduced toxicity .
- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models via LC-MS/MS .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Kinetic studies : Monitor intermediates via TLC or in situ IR to identify rate-determining steps .
- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis steps to track oxygen incorporation .
- DFT calculations : Simulate transition states (Gaussian 09) to predict regioselectivity in sulfonylation .
Methodological Notes
- Experimental rigor : Include statistical validation (e.g., ANOVA for assay data) and report confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
